1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione
Description
Overview of the 1H-Pyrrole-2,5-dione Core in Organic Synthesis
The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide (B117702) group, is a prominent structural motif in organic chemistry. acs.org Its importance stems from its versatile reactivity and the wide-ranging applications of its derivatives. Maleimides are characterized by an unsaturated imide functional group, which makes them excellent building blocks in various synthetic transformations. acs.org They readily participate in reactions such as Michael additions and Diels-Alder cycloadditions, allowing for the construction of complex molecular architectures. acs.org
The inherent reactivity of the maleimide core has led to its incorporation into numerous functional molecules. In biotechnology and pharmaceutical applications, maleimides are frequently used for bioconjugation, where they selectively react with cysteine residues in proteins. nih.gov This has enabled the development of targeted therapeutics and protein-based microarrays. Furthermore, maleimide derivatives have been investigated for their potential as monomers in the synthesis of advanced polymers and materials. kpi.uasciensage.info
Historical Context and Evolution of Pyrrole-2,5-dione Chemical Research
Research into pyrrole-2,5-dione chemistry has a rich history, initially focusing on the fundamental reactivity of the maleimide ring. Early studies established the synthetic routes to N-substituted maleimides, typically involving the condensation of maleic anhydride (B1165640) with primary amines followed by dehydration. google.com This straightforward two-step process has been refined over the years, with modern methodologies offering higher yields and greater substrate scope. google.com
The evolution of this research area has been marked by a growing interest in creating more complex and functionally diverse maleimide derivatives. Significant efforts have been directed towards the synthesis of unsymmetrically substituted maleimides, which present a greater synthetic challenge but offer access to a wider range of chemical space. copoldb.jp Recent advancements have included the development of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, to achieve the selective introduction of substituents onto the maleimide scaffold. copoldb.jp
Academic Significance of Alkyl Substituents on the Pyrrole-2,5-dione Scaffold
The introduction of alkyl substituents onto the 1H-pyrrole-2,5-dione ring has a profound impact on its chemical and physical properties. These substituents can modulate the electronic nature and steric environment of the maleimide core, thereby influencing its reactivity, solubility, and biological activity. Academic research has extensively explored the effects of both N-alkylation and C-alkylation to fine-tune the characteristics of these compounds for specific applications.
The substitution of an isopropyl group at the N1 position of the pyrrole-2,5-dione ring introduces a bulky and electron-donating alkyl substituent. The isopropyl group's steric hindrance can influence the accessibility of the maleimide double bond to nucleophiles, potentially altering reaction rates and selectivities.
From a synthetic standpoint, N-alkylated maleimides are typically prepared through a two-step synthesis from readily available starting materials, offering high purity and yields. nih.gov The presence of an N-alkyl group, such as isopropyl, has been shown to affect the photochemical reactivity of maleimides. For instance, in [2 + 2] cycloaddition reactions with alkenes, N-alkyl maleimides can proceed under UV irradiation without an external photocatalyst, a distinct difference from their N-aryl counterparts which often require a photosensitizer. kpi.ua
In the context of bioconjugation, the nature of the N-substituent is critical. While N-aryl maleimides have been shown to react faster with thiols, the stability of the resulting thio-succinimide conjugate can be a concern. researchgate.net The electron-donating nature of an alkyl group like isopropyl can influence the stability and reactivity of these conjugates.
Table 1: Properties of 1-Isopropyl-1H-pyrrole-2,5-dione
| Property | Value |
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1-propan-2-ylpyrrole-2,5-dione |
| SMILES | CC(C)N1C(=O)C=CC1=O |
Data sourced from PubChem CID 14088. nih.gov
The introduction of a methyl group at the C3 position of the pyrrole-2,5-dione ring creates an unsymmetrically substituted maleimide. This substitution pattern is of significant interest as it allows for more precise tuning of the molecule's properties compared to symmetrical substitution.
The synthesis of unsymmetrically 3,4-disubstituted maleimides has been a focus of recent research, with methods like palladium-catalyzed cross-coupling reactions of indium organometallics with 3,4-dihalomaleimides proving effective. copoldb.jp These methods allow for the preparation of a diverse range of alkyl, aryl, and other substituted maleimides with high selectivity. copoldb.jp
The presence of a C3-methyl group can influence the electronic distribution within the maleimide ring, which in turn can affect its reactivity in various chemical transformations. For example, in quantitative structure-activity relationship (QSAR) studies of related compounds, the nature and position of substituents on the core structure have been shown to be critical for biological activity. nih.gov While specific research on 3-methylmaleimide is less common than on its N-substituted counterparts, the principles of substituent effects are broadly applicable.
Table 2: Properties of 3-Methyl-1H-pyrrole-2,5-dione
| Property | Value |
| Molecular Formula | C5H5NO2 |
| CAS Number | 1072-87-3 |
| Linear Formula | C5H5NO2 |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-1-propan-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h4-5H,1-3H3 |
InChI Key |
CFQLUSSNTFQXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C(C)C |
Origin of Product |
United States |
Methodologies for the Synthesis of 1h Pyrrole 2,5 Dione Scaffolds and Derivatives
Established Synthetic Routes to 1H-Pyrrole-2,5-diones
The traditional and most common methods for synthesizing 1H-pyrrole-2,5-diones involve condensation reactions and rearrangements of other heterocyclic systems. These routes are well-documented and widely employed for their reliability and simplicity.
The most prevalent method for synthesizing N-substituted maleimides is the condensation reaction between maleic anhydride (B1165640) or its derivatives and a primary amine. ucl.ac.bezbaqchem.com This reaction typically proceeds in a two-step sequence. First, the amine reacts with maleic anhydride to form an intermediate maleamic acid. srce.hrorgsyn.org This intermediate is then cyclized through dehydration to yield the final N-substituted maleimide (B117702). srce.hrorgsyn.org
For the synthesis of 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione, citraconic anhydride (3-methylmaleic anhydride) would be reacted with isopropylamine (B41738). The initial reaction would form the corresponding N-isopropyl-3-methylmaleamic acid. Subsequent dehydration, often facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297), yields the target compound. ucl.ac.betandfonline.com This method is advantageous due to the ready availability of the starting materials. zbaqchem.com The reaction is generally carried out in a solvent like diethyl ether or chloroform (B151607) at room temperature for the formation of the maleamic acid, followed by heating to induce cyclization. srce.hrorgsyn.org
Table 1: Key Steps in the Condensation Synthesis of N-Substituted Maleimides
| Step | Reactants | Intermediate/Product | Conditions |
|---|---|---|---|
| 1 | Maleic Anhydride (or derivative) + Primary Amine | Maleamic Acid | Room temperature, various solvents (e.g., ether, chloroform) srce.hr |
| 2 | Maleamic Acid | N-Substituted Maleimide | Heating, often with acetic anhydride and sodium acetate ucl.ac.betandfonline.com |
An alternative route to the 1H-pyrrole-2,5-dione scaffold involves the use of furan-2,3-dione derivatives. The reaction of 4-aroyl-5-aryl-furan-2,3-diones with N,N-disubstituted urea (B33335) derivatives leads to the formation of 1H-pyrrole-2,3-dione derivatives through a cyclocondensation reaction with the elimination of a water molecule. acgpubs.org While this method primarily yields pyrrole-2,3-diones, subsequent modifications could potentially lead to the 2,5-dione isomer. This synthetic pathway highlights the versatility of furanone precursors in heterocyclic synthesis. acgpubs.org For instance, the reaction of 3,4-dichlorofuran-2,5-dione with 4-acetyl aniline (B41778) in refluxing acetic acid produces 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione in good yield. ekb.eg
Advanced Synthetic Strategies for N- and C-Substituted 1H-Pyrrole-2,5-diones
To improve efficiency, yield, and substrate scope, a variety of advanced synthetic strategies have been developed. These methods often employ modern techniques such as transition metal catalysis, multicomponent reactions, and microwave-assisted synthesis.
Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted maleimides. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, have been successfully used to create unsymmetrical 3,4-disubstituted maleimides by reacting 3,4-dihalomaleimides with organometallic reagents. organic-chemistry.org Ruthenium(II)-catalyzed C-H activation and functionalization of various aromatic and heteroaromatic compounds with maleimides have also been reported, leading to C-substituted succinimide (B58015) and maleimide derivatives. acs.org These methods offer a direct way to introduce substituents onto the pyrrole (B145914) ring, a process that can be challenging with traditional methods. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Reactions for Maleimide Synthesis
| Catalyst | Reaction Type | Reactants | Product |
|---|---|---|---|
| Palladium | Cross-coupling | 3,4-Dihalomaleimides + Indium organometallics | Unsymmetrical 3,4-disubstituted maleimides organic-chemistry.org |
| Rhodium(III) | C-H Alkenylation | Indoles + Maleimides | C7-alkenylated indoles acs.org |
| Ruthenium(II) | C-H Functionalization | 2-Arylquinolin-4(1H)-ones + Maleimides | C5-substituted 2-arylquinolin-4(1H)-ones acs.org |
One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of highly substituted pyrrole scaffolds. researchgate.net For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov Another example involves the reaction of isatin (B1672199) derivatives, malononitrile, and isocyanides to afford spiro[indoline-3,3'-pyrrole] derivatives. researchgate.net While not directly yielding this compound, these MCRs demonstrate the potential for rapid assembly of diverse pyrrole-containing structures. nih.govresearchgate.net
Microwave-assisted organic synthesis has gained significant attention as a method to accelerate reaction rates and improve yields. researchgate.net The synthesis of N-substituted maleimides can be significantly enhanced by using microwave irradiation. tandfonline.com For example, the cyclization of N-arylmaleamic acids to N-arylmaleimides using acetic anhydride and sodium acetate can be achieved more efficiently at 60–70°C under microwave conditions. tandfonline.com This technique has been shown to be particularly effective for the synthesis of various maleimide derivatives, offering a greener and more time-efficient alternative to conventional heating methods. researchgate.netnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted Maleimides
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often several hours | Significantly reduced, sometimes to minutes tandfonline.com |
| Energy Efficiency | Lower | Higher tandfonline.com |
| Yields | Variable | Often higher researchgate.net |
| Purity | May require extensive purification | Often results in purer products researchgate.net |
Targeted Synthetic Approaches for this compound and Related Structural Motifs
Strategies for N-Alkyl (Isopropyl) Group Introduction
The introduction of an N-alkyl group is a fundamental transformation in maleimide chemistry. Several reliable methods exist for the synthesis of N-isopropylmaleimide, a key intermediate.
Direct Condensation with Primary Amines
The most common and industrially viable method for preparing N-substituted maleimides is the reaction of maleic anhydride with a primary amine, such as isopropylamine. wikipedia.org This process typically occurs in two stages: the initial reaction forms an N-isopropylmaleamic acid intermediate, which is then cyclized through dehydration to yield the final N-isopropylmaleimide. This dehydration can be achieved thermally or by using a chemical dehydrating agent and an acid catalyst in an appropriate solvent.
One patented method describes the synthesis of N-isopropylmaleimide in a single stage by reacting maleic anhydride and isopropylamine in glacial acetic acid at reflux, achieving yields between 54% and 80%.
| Reactants | Solvent | Conditions | Yield |
| Maleic Anhydride, Isopropylamine | Glacial Acetic Acid | Reflux (118°C), 1 hr | 54% |
Table 1: Example of direct condensation for N-isopropylmaleimide synthesis.
Mitsunobu Reaction
For substrates that may be sensitive to the high temperatures or acidic conditions of direct condensation, the Mitsunobu reaction offers a milder alternative for N-alkylation. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to a variety of products, including N-alkyl imides. In this context, maleimide can be N-alkylated using isopropyl alcohol in the presence of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.com The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate complex, followed by an SN2-type substitution by the maleimide nitrogen. organic-chemistry.org A key advantage of this method is that it occurs with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org
Alkylation via Protected Intermediates (Diels-Alder/Retro-Diels-Alder)
A robust, multi-step strategy for synthesizing N-alkyl maleimides involves the temporary protection of the reactive double bond within the maleimide core. researchgate.net The Diels-Alder reaction is frequently employed for this purpose, where maleic anhydride is reacted with a diene like furan (B31954) to form a stable cycloadduct. genelink.com This protection strategy prevents unwanted side reactions at the double bond during subsequent steps.
The synthesis proceeds as follows:
Protection: Maleic anhydride reacts with furan in a [4+2] cycloaddition to protect the double bond.
Imide Formation & Alkylation: The resulting anhydride adduct is reacted with a primary amine to form the imide, which is then N-alkylated. For the synthesis of N-isopropylmaleimide, this would involve reaction with isopropylamine.
Deprotection: The N-alkylated adduct is subjected to a thermal retro-Diels-Alder reaction, which regenerates the carbon-carbon double bond and releases the furan protecting group, yielding the final N-substituted maleimide. masterorganicchemistry.comrsc.org This thermal deprotection often requires high temperatures. masterorganicchemistry.com
This method is particularly valuable for creating a diverse range of N-substituted maleimides from readily available starting materials. researchgate.net
Methodologies for C-Alkyl (Methyl) Group Substitution
Introducing alkyl groups onto the carbon atoms of the pyrrole-2,5-dione ring can be more challenging than N-alkylation. Strategies often rely on either starting with a C-alkylated precursor or employing modern catalytic methods.
Synthesis from C-Alkylated Precursors
The most straightforward and widely used approach to obtain C-alkylated maleimides is to begin the synthesis with a precursor that already contains the desired alkyl group. To synthesize this compound, the ideal starting material is 3-methylmaleic anhydride, commonly known as citraconic anhydride. google.com This five-membered ring anhydride already possesses the required methyl group at the C3 position. The synthesis then proceeds via a standard condensation reaction with isopropylamine, directly yielding the target molecule in a manner analogous to the N-alkylation of unsubstituted maleic anhydride. Research into the synthesis of related 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives from 2,3-dimethylmaleic anhydride supports the efficacy of this general strategy. mdpi.com
Transition-Metal-Catalyzed C-H Functionalization
Modern synthetic organic chemistry has seen significant advances in transition-metal-catalyzed C-H activation and functionalization. These methods offer powerful tools for forming new carbon-carbon bonds directly on a molecular scaffold. Several studies have explored the use of maleimides as coupling partners in reactions catalyzed by metals such as rhodium(III), ruthenium(II), and cobalt(III). rsc.orgrsc.orgresearchgate.net These reactions typically involve a directing group on a substrate molecule that coordinates to the metal center, bringing it into proximity to a C-H bond. The activated C-H bond can then add across the electron-deficient double bond of a maleimide, resulting in a C-alkylated succinimide derivative. researchgate.net While often used to functionalize other molecules using maleimides, these principles are foundational for developing methods to directly functionalize the maleimide ring itself.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide another powerful route to substituted maleimides. organic-chemistry.org This approach often starts with a 3,4-dihalomaleimide. The halogen atoms serve as reactive handles that can be replaced with various organic groups, including methyl groups, through reactions like Suzuki or Stille coupling. For instance, reacting a 3-halomaleimide with an organoboron or organotin reagent in the presence of a palladium catalyst would result in a C-methylated maleimide. This method allows for the synthesis of unsymmetrical 3,4-disubstituted maleimides with high selectivity and in good yields. organic-chemistry.org
| Method | Precursor | Key Reagents/Catalyst | Product Type |
| Precursor-Based Synthesis | 3-Methylmaleic Anhydride | Isopropylamine | This compound |
| C-H Functionalization | N-Substituted Maleimide | Substrate with C-H bond, Ru(II) or Rh(III) catalyst | C-Alkylated Succinimide Derivative |
| Cross-Coupling | 3-Halo-N-isopropylmaleimide | Organometallic methyl reagent (e.g., CH₃-B(OR)₂), Pd catalyst | This compound |
Table 2: General methodologies for achieving C-methylation on the maleimide scaffold.
Comprehensive Analysis of Chemical Reactivity and Mechanistic Studies of 1h Pyrrole 2,5 Diones
Cycloaddition Reactions of the Pyrrole-2,5-dione Ring System
The electron-poor alkene of the pyrrole-2,5-dione core makes it a highly reactive substrate in various cycloaddition reactions. These transformations are powerful tools for constructing complex polycyclic and heterocyclic frameworks with high stereocontrol.
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org While initially discovered using stoichiometric amounts of dicobalt octacarbonyl, catalytic versions using various transition metals like cobalt, rhodium, and iridium have been developed. wikipedia.orgnih.gov In the context of the 1H-pyrrole-2,5-dione system, the electron-deficient double bond serves as the alkene component.
The widely accepted mechanism begins with the formation of a metal-alkyne complex. wikipedia.org Subsequent coordination of the alkene (the maleimide) leads to a metallacyclopentene intermediate. This is followed by migratory insertion of a carbonyl ligand and reductive elimination to yield the final cyclopentenone product fused to the pyrrolidine-2,5-dione core. wikipedia.org
Stereochemical control is a key aspect of this reaction. For strained alkenes like norbornene, the reaction often proceeds with high stereoselectivity, yielding almost exclusively the exo-diastereomer. nih.gov The stereochemistry is influenced by steric repulsions between substituents on the alkene and the alkyne complexed to the metal center, guiding the approach of the alkene during the complexation step. organic-chemistry.org The choice of metal catalyst and ligands can also significantly influence both reactivity and stereochemical outcomes. wikipedia.orgrsc.org
A related, though distinct, transformation is the nickel(0)-catalyzed 2:2 double-cycloaddition of alkynes with N-substituted maleimides, which can form bicyclo[2.2.2]oct-7-ene derivatives. acs.org This highlights the diverse cycloaddition pathways available to the maleimide (B117702) core depending on the catalytic system employed.
The electron-deficient double bond of N-substituted maleimides, such as 1-isopropyl-3-methyl-1H-pyrrole-2,5-dione, makes them excellent dipolarophiles for 1,3-dipolar cycloaddition reactions. bohrium.com This class of reactions is a powerful method for synthesizing five-membered heterocycles with high regio- and stereoselectivity. wikipedia.org Two of the most common 1,3-dipoles used in conjunction with maleimides are azomethine ylides and nitrones.
Reactions with Azomethine Ylides: Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ. wikipedia.org Their reaction with maleimides provides a direct route to substituted pyrrolidine rings, which are prevalent motifs in biologically active compounds. mdpi.comrsc.org The cycloaddition is a concerted, pericyclic process that proceeds suprafacially with respect to both the dipole and the dipolarophile, often favoring the endo product, similar to the Diels-Alder reaction. wikipedia.org This reaction can be used to generate complex scaffolds, such as spiro[3H-indole-3,2′(1′H)-pyrrolo[3,4-c]pyrroles], by reacting azomethine ylides derived from isatin (B1672199) and an amino acid with a maleimide. mdpi.com The reaction conditions, including the solvent and method of ylide generation, can influence the efficiency and stereoselectivity of the cycloaddition. tandfonline.com
Reactions with Nitrones: Nitrones also serve as effective 1,3-dipoles, reacting with the maleimide double bond to form isoxazolidine rings. wikipedia.orgrsc.org This cycloaddition is a stereospecific process that leads to the formation of a new C-C and a new C-O bond. wikipedia.org The regioselectivity is governed by frontier molecular orbital (FMO) theory. For electron-poor dipolarophiles like maleimides, the dominant interaction is between the HOMO of the nitrone and the LUMO of the maleimide, which typically favors the formation of the 4-substituted isoxazolidine. wikipedia.org These reactions provide access to a diverse range of heterocyclic structures that are valuable in medicinal chemistry. rsc.orgmdpi.com
| Dipole | Dipolarophile | Product Type | Key Features |
| Azomethine Ylide | N-substituted Maleimide | Pyrrolidine-fused heterocycle | High stereoselectivity; access to complex spiro and fused systems. wikipedia.orgmdpi.com |
| Nitrone | N-substituted Maleimide | Isoxazolidine-fused heterocycle | Stereospecific; regioselectivity controlled by FMO interactions. wikipedia.orgrsc.org |
Nucleophilic and Electrophilic Substitution Reactions on the Pyrrole-2,5-dione Core
Direct nucleophilic or electrophilic substitution on the carbon atoms of the 1H-pyrrole-2,5-dione ring is not a characteristic reaction pathway for this system. Unlike aromatic heterocycles such as pyrrole (B145914), the dione (B5365651) core lacks aromaticity, and its reactivity is dominated by the electron-deficient double bond and the carbonyl groups. wikipedia.org
The primary mode of reaction with nucleophiles is not substitution but rather Michael (1,4-conjugate) addition to the C=C double bond. The strong electron-withdrawing effect of the adjacent carbonyls makes the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.
While direct C-H substitution is uncommon, C-H functionalization reactions can be achieved under specific, typically transition-metal-catalyzed, conditions. bohrium.com These reactions often lead to more complex annulated or functionalized products rather than simple substitution. For the parent aromatic pyrrole, C-alkylation via nucleophilic substitution can be achieved using ionic liquids, but this reactivity does not directly translate to the saturated, dione-containing ring system. nih.gov
Regarding electrophilic reactions, the ring itself is electron-poor and thus deactivated towards electrophilic attack. The lone pair on the nitrogen atom is delocalized across the two carbonyl groups, reducing its basicity and nucleophilicity significantly compared to amines or amides. For unsubstituted maleimides, the N-H proton is moderately acidic (pKa ≈ 10) and can be removed by a base, allowing for subsequent N-alkylation or N-acylation by electrophiles. wikipedia.org However, for an N-substituted derivative like this compound, this pathway is blocked.
Heterocyclic Ring Transformations and Annulation Processes
The inherent reactivity of the pyrrole-2,5-dione scaffold makes it an excellent building block for more complex heterocyclic systems through ring transformations and annulation (ring-fusing) reactions. bohrium.com
Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in drug discovery. rsc.org The maleimide core is a versatile platform for synthesizing spiro-heterocycles, particularly spirosuccinimides. rsc.orgmdpi.com
One prominent method for their synthesis is through multicomponent 1,3-dipolar cycloaddition reactions. nih.govnih.gov For example, an azomethine ylide generated in situ from an α-amino acid and an aldehyde or ketone can react with a maleimide derivative to construct a spiro-pyrrolidine system stereoselectively. researchgate.netrsc.org These reactions can generate multiple stereocenters in a single, atom-economical step. The stereochemistry of the resulting spiro-cycloadducts can be determined using advanced NMR techniques and X-ray crystallography. nih.gov Recent advances have also focused on transition-metal-catalyzed C-H activation as a strategy for the spirocyclization of maleimides, further expanding the synthetic utility of this scaffold. rsc.org
| Reactants | Reaction Type | Spiro Product | Ref. |
| Isatin, Sarcosine, Maleimide | [3+2] Cycloaddition | Spirooxindole-pyrrolidine | tandfonline.com |
| Ninhydrin, α-Amino Acid, Maleimide | [3+2] Cycloaddition | Spiro-pyrrolizine | researchgate.net |
| (Z)-3-benzylidenebenzofuran-2(3H)-one, Ninhydrin, Sarcosine | [3+2] Cycloaddition | Benzofuran Spiro-pyrrolidine | nih.gov |
Annulation reactions involving the maleimide ring provide access to a wide variety of fused heterocyclic systems. bohrium.comairo.co.in The reactivity of the maleimide enables it to be incorporated into larger polycyclic structures through various cyclization strategies. bohrium.com
The synthesis of quinoxalin-2(1H)-ones, an important pharmacophore, typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-keto acid. researchgate.netorganic-chemistry.orgorganic-chemistry.org While not a direct reaction of the intact maleimide, derivatives of the pyrrole-2,5-dione can serve as precursors for such transformations. For instance, ring-opening of the maleimide followed by modification could generate a suitable 1,2-dicarbonyl synthon.
More direct annulation strategies can also be envisioned. For example, a condensation reaction between a 1,2-diformylazulene and a maleimide in the presence of a phosphine (B1218219) catalyst has been used to synthesize phthalimide-fused azulene derivatives. nih.gov Similarly, radical cascade reactions have been developed for the synthesis of maleimide-fused thiochromenes. researchgate.net The development of novel annulation reactions of 1H-pyrrole-2,3-diones (isatins) to form aza-isatins demonstrates the potential for building pyridine rings onto the pyrrole-dione core. beilstein-journals.orgnih.govd-nb.info These examples underscore the utility of the pyrrole-2,5-dione moiety as a building block for constructing diverse fused heterocyclic architectures. researchgate.netmtieat.org
Site-Specific Functionalization and Derivatization Strategies
The chemical scaffold of this compound presents distinct reactive sites that allow for selective functionalization and the generation of a diverse array of derivatives. The primary sites for chemical modification are the carbon-carbon double bond of the maleimide ring and the allylic methyl group at the C-3 position. Strategic manipulation of these sites enables the synthesis of novel compounds with tailored properties.
The derivatization strategies for N-substituted maleimides, including this compound, are crucial for various applications, from biological probes to materials science. The reactivity of the maleimide core is influenced by the nature of the N-substituent, which in this case is an isopropyl group.
Reactions at the C=C Double Bond
The electron-deficient nature of the carbon-carbon double bond in the pyrrole-2,5-dione ring makes it susceptible to various nucleophilic and cycloaddition reactions.
The double bond of N-substituted maleimides readily acts as a Michael acceptor, reacting with a wide range of soft nucleophiles. This 1,4-conjugate addition is a highly efficient method for carbon-carbon and carbon-heteroatom bond formation. For instance, thiols are known to react quantitatively with the maleimide alkene under base-catalyzed conditions. While specific studies on this compound are limited, the general reactivity pattern of N-alkyl maleimides suggests that it would readily undergo Michael addition with various nucleophiles.
Common nucleophiles for Michael additions to maleimides include:
Thiols (e.g., cysteine derivatives, mercaptoethanol)
Amines
Phosphines
Stabilized carbanions (e.g., enolates)
The reaction with thiols is particularly significant in bioconjugation chemistry for linking molecules to cysteine residues in proteins. The reaction proceeds via the formation of a stable thioether bond.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Methyl-3-mercaptopropionate | Thioether adduct | Et3N (catalyst) | >95 |
| β-mercaptoethanol | Thioether adduct | Et3N (catalyst) | >95 |
This table represents typical yields for Michael additions to N-substituted maleimides and is illustrative for the expected reactivity of this compound.
The double bond of the maleimide ring is a potent dienophile and dipolarophile, readily participating in various cycloaddition reactions.
Diels-Alder Reaction: N-substituted maleimides are classic dienophiles in [4+2] cycloaddition reactions with conjugated dienes. These reactions provide a stereospecific route to complex cyclic structures. The reaction of N-methylmaleimide with 3-alkoxyfurans, for example, proceeds with a clear preference for the endo diastereomer. This strategy is often employed to protect the maleimide double bond, which can be later regenerated via a retro-Diels-Alder reaction. This protection-deprotection strategy is useful for performing reactions elsewhere in the molecule without affecting the maleimide double bond.
| Diene | Dienophile | Product | Diastereoselectivity |
| 3-Ethoxyfuran | N-methylmaleimide | Cantharimide derivative | endo selective |
| Furan (B31954) | N-substituted maleimide | Oxabicyclic adduct | exo selective |
This table illustrates the general reactivity of N-substituted maleimides in Diels-Alder reactions, which is applicable to this compound.
1,3-Dipolar Cycloaddition: The maleimide double bond also reacts with 1,3-dipoles, such as nitrile oxides and azomethine ylides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The reaction of chiral maleimides with nitrile oxides has been studied to investigate the stereocontrol of these additions, often resulting in a mixture of diastereoisomers.
| 1,3-Dipole | Dipolarophile | Product |
| 2,4,6-Trimethylphenylnitrile oxide | Chiral N-substituted maleimide | Isoxazoline-fused pyrrolidinedione |
| Benzonitrile oxide | Chiral N-substituted maleimide | Isoxazoline-fused pyrrolidinedione |
This table provides examples of 1,3-dipolar cycloaddition reactions with N-substituted maleimides, indicating the expected reactivity for this compound.
Functionalization of the Methyl Group
The methyl group at the C-3 position offers another site for derivatization, although it is generally less reactive than the double bond. Functionalization of this site typically requires more forcing conditions or specific catalytic systems.
In principle, the methyl group could be deprotonated to form a carbanion, which could then react with electrophiles. However, the acidity of the methyl protons is relatively low, and this approach would likely require a strong base and carefully controlled conditions to avoid side reactions at the carbonyl groups.
Further research is needed to explore and develop specific and efficient methods for the site-specific functionalization of the methyl group in this compound.
Advanced Spectroscopic and Structural Characterization of 1h Pyrrole 2,5 Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon skeletons.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the isopropyl and methyl protons, as well as the vinylic proton on the pyrrole-2,5-dione ring. The isopropyl group would present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methyl group attached to the double bond would appear as a singlet, and the vinylic proton would also be a singlet. The chemical shifts of these protons are influenced by their local electronic environments.
Table 1: Predicted ¹H NMR Data for this compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | |---|---|---|---| | Isopropyl-CH | Septet | --- | | Isopropyl-CH₃ | Doublet | --- | | 3-Methyl-CH₃ | Singlet | --- | | Vinylic-H | Singlet | --- |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the pyrrole (B145914) ring, the carbons of the isopropyl group, and the methyl carbon. The two carbonyl carbons (C=O) are expected to resonate at the downfield region of the spectrum. The olefinic carbons will appear in the intermediate region, while the aliphatic carbons of the isopropyl and methyl groups will be found in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | --- |
| C=C (quaternary) | --- |
| C=C (methine) | --- |
| Isopropyl-CH | --- |
| Isopropyl-CH₃ | --- |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) in Complex Elucidation
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the isopropyl methine proton and the isopropyl methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the isopropyl CH proton signal to the corresponding CH carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the isopropyl group and the pyrrole ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups of the dione (B5365651) system. Additionally, bands corresponding to C-H stretching of the alkyl groups and C=C stretching of the pyrrole ring would be present.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (imide) | Symmetric stretch | --- |
| C=O (imide) | Asymmetric stretch | --- |
| C=C (alkene) | Stretch | --- |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₁NO₂, the expected molecular weight is approximately 153.18 g/mol . copoldb.jp
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, often coupled with high-performance liquid chromatography (HPLC). creative-proteomics.com It is particularly suitable for the analysis of relatively nonpolar and thermally stable compounds with molecular weights typically less than 1500 Da. nih.gov The process involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization of the solvent molecules by a corona discharge. These solvent ions then transfer a proton to the analyte molecule (M), resulting in the formation of a protonated molecular ion, [M+H]⁺. nih.govresearchgate.net
In the analysis of this compound, APCI-MS would be expected to produce a prominent signal corresponding to its protonated molecule. Given the molecular formula C₈H₁₁NO₂, the molecular weight is approximately 153.18 g/mol . copoldb.jp Therefore, the positive ion APCI mass spectrum would be anticipated to show a base peak or significant ion at an m/z (mass-to-charge ratio) of approximately 154.19, corresponding to the [C₈H₁₁NO₂ + H]⁺ ion. The soft nature of APCI typically results in minimal fragmentation, providing clear molecular weight information. creative-proteomics.comresearchgate.net
Below is a table illustrating the expected primary ion in the APCI mass spectrum of the target compound.
| Ion Species | Formula | Calculated m/z | Ion Type |
| Protonated Molecule | [C₈H₁₁NO₂ + H]⁺ | 154.19 | [M+H]⁺ |
Note: This data is theoretical and based on the principles of APCI-MS.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places. missouri.edu This precision allows for the calculation of an exact mass, which can be used to deduce a unique elemental formula. missouri.edu
For this compound (C₈H₁₁NO₂), the exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The calculated monoisotopic mass for this compound is 153.078979 Da. copoldb.jpnih.govchemspider.com An experimental HRMS analysis, for instance using an Orbitrap or FT-ICR mass spectrometer, would aim to measure the m/z of the protonated molecule ([M+H]⁺) with a mass accuracy typically within 5 ppm (parts per million). This high accuracy provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
The table below summarizes the theoretical exact mass data for this compound.
| Molecular Formula | Ion Formula | Calculated Exact Mass (Da) |
| C₈H₁₁NO₂ | [C₈H₁₁NO₂ + H]⁺ | 154.08627 |
Note: The calculated exact mass is based on the elemental composition.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
For N-substituted maleimides, X-ray crystallography can confirm the planarity of the pyrrole-2,5-dione ring and determine the orientation and conformation of the N-isopropyl and 3-methyl substituents relative to the ring. nih.gov Key structural parameters that would be determined include the C=C and C=O bond lengths within the maleimide (B117702) ring, the C-N bond lengths, and the torsion angle between the plane of the maleimide ring and the isopropyl group. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.gov
A hypothetical data table representing the kind of information obtained from an X-ray crystallographic analysis is presented below.
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 9.5 Å, b = 8.2 Å, c = 14.8 Å, β = 93.8° |
| Bond Lengths (Å) | The distances between bonded atoms. | C=O, C=C, C-N, C-C, C-H |
| Bond Angles (°) | The angles formed by three connected atoms. | O=C-C, C-N-C, etc. |
| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. | e.g., C-C-N-C(isopropyl) |
Note: The data in this table is illustrative and does not represent experimentally determined values for this specific compound.
Chromatographic Methods in Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, reversed-phase HPLC would be a common method for determining its purity. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound's purity is assessed by monitoring the eluent with a UV detector, as the maleimide ring contains a chromophore. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound.
While this compound itself is not chiral, if a synthetic route involved chiral reagents or catalysts, or if it were part of a more complex chiral molecule, HPLC could be used to determine the enantiomeric excess. This is typically achieved using a chiral stationary phase (CSP). The two enantiomers would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated from the relative areas of the two enantiomeric peaks.
The following table illustrates the type of data obtained from an HPLC analysis for purity.
| Parameter | Description | Typical Value |
| Column | Type of stationary phase. | e.g., C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Solvents used for elution. | e.g., Acetonitrile:Water (60:40) |
| Flow Rate | The speed of the mobile phase. | e.g., 1.0 mL/min |
| Detection | Wavelength used for UV detection. | e.g., 220 nm |
| Retention Time (tR) | The time taken for the compound to elute. | Compound-specific |
| Purity (%) | Calculated from the peak area relative to total peak area. | >98% |
Note: The conditions and results are exemplary for a typical HPLC purity analysis.
Theoretical and Computational Chemistry Approaches to 1h Pyrrole 2,5 Diones
Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics and reactivity of 1-isopropyl-3-methyl-1H-pyrrole-2,5-dione. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. rsc.org
Electronic Properties: The electronic nature of the pyrrole-2,5-dione ring is significantly influenced by its substituents. The core structure is an electron-deficient π-system due to the two electron-withdrawing carbonyl groups. DFT calculations can quantify this by determining key electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap often suggests higher reactivity. nih.gov
For the parent 1H-pyrrole-2,5-dione, these calculations provide a baseline for understanding substituent effects. nih.gov The introduction of a methyl group at the C3 position and an isopropyl group at the N1 position modifies the electronic distribution. The alkyl groups are weakly electron-donating, which can slightly raise the HOMO energy level and alter the charge distribution across the molecule.
Local reactivity indices, such as Fukui functions or Parr functions (Pk+ and Pk-), pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.govfrontiersin.org For this compound, these calculations would likely confirm that the β-carbon of the double bond (C4) is the primary site for nucleophilic attack, a characteristic feature of maleimides. researchgate.netnih.gov The electrophilic character is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) (eV) |
|---|---|---|---|---|
| 1H-Pyrrole-2,5-dione (Maleimide) | -7.8 | -2.5 | 5.3 | 3.0 |
| 1-Methyl-1H-pyrrole-2,5-dione | -7.6 | -2.4 | 5.2 | 2.9 |
| This compound | -7.5 | -2.3 | 5.2 | 2.8 |
Molecular Modeling and Docking Studies for Investigating Ligand-Receptor Interactions (Computational Analysis of Binding Modes)
Molecular modeling and docking are essential computational techniques for exploring how a molecule like this compound might interact with a biological receptor, such as an enzyme's active site. These methods are widely used in drug discovery to predict the binding orientation and affinity of a ligand. nih.govnih.gov
Computational Analysis of Binding Modes: Docking simulations place the three-dimensional structure of the ligand (this compound) into the binding site of a target protein. An algorithm then samples various orientations and conformations of the ligand, and a scoring function estimates the strength of the interaction for each pose. nih.gov
For N-substituted maleimides, docking studies have been successfully used to understand their interactions with various enzymes, such as cyclooxygenase-2 (COX-2) and monoglyceride lipase (B570770) (MGL). nih.govucl.ac.be These studies reveal key interactions, such as hydrogen bonds between the carbonyl oxygens of the maleimide (B117702) ring and amino acid residues in the receptor. The N-substituent, in this case, the isopropyl group, and the C3-methyl group play crucial roles in defining the molecule's shape and can engage in hydrophobic or van der Waals interactions within the binding pocket, influencing both binding affinity and selectivity. nih.gov For instance, molecular docking of similar pyrrole-2,5-dione derivatives has helped to rationalize their selective inhibition of certain protein kinases by identifying unique features in the ATP binding pocket. nih.gov
| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| This compound | Kinase X | -8.2 | Lys76, Asp184 | Hydrogen Bond with Carbonyl O |
| This compound | Kinase X | -8.2 | Val60, Leu148 | Hydrophobic with Isopropyl Group |
Conformational Analysis and Stereochemical Insights from Computational Methods
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Computational methods can provide detailed insights into the molecule's preferred shapes (conformations) and stereochemistry.
The pyrrole-2,5-dione ring itself is nearly planar. nih.gov The main conformational flexibility in this compound arises from the rotation around the N-C bond of the isopropyl group. Computational conformational analysis involves systematically rotating this bond and calculating the potential energy of each resulting structure. This generates a potential energy surface, revealing the lowest energy (most stable) conformations.
Studies on similar N-substituted molecules show that the conformational preference can be influenced by the size of the substituent. researchgate.net For an N-isopropyl group, steric hindrance between the methyl groups of the isopropyl moiety and the carbonyl oxygens of the maleimide ring will dictate the most stable rotational conformer. While specific studies on this compound were not identified, analysis of related N-substituted oxazines indicates that bulkier groups like isopropyl can favor specific conformations to minimize steric clash. researchgate.net These computational approaches can also predict the energy barriers to rotation, providing information on how easily the molecule can transition between different conformations.
Structure-Reactivity and Structure-Selectivity Relationships (Theoretical Frameworks)
Theoretical frameworks allow for the establishment of relationships between a molecule's structure and its chemical reactivity or selectivity. For the 1H-pyrrole-2,5-dione series, this involves understanding how changes in substituents at the nitrogen and on the ring carbons affect their chemical behavior.
Structure-Reactivity: The reactivity of the maleimide core is highly tunable. The electron-withdrawing or -donating nature of the N-substituent can modulate the electrophilicity of the double bond. While the N-isopropyl group is weakly electron-donating, more strongly electron-withdrawing N-substituents have been shown to accelerate the ring-opening hydrolysis of maleimide-thiol adducts, a reaction of great importance in bioconjugation chemistry. acs.org
Computational studies can quantify these relationships. For example, a theoretical investigation of a series of N-substituted maleimides could correlate calculated electrophilicity indices (ω) with experimentally observed reaction rates for a Michael addition. researchgate.net Similarly, the effect of the C3-methyl group can be analyzed. This substituent can influence reactivity through both electronic and steric effects, potentially hindering the approach of a nucleophile compared to an unsubstituted maleimide. researchgate.net
Structure-Selectivity: Computational models are also invaluable for understanding reaction selectivity, such as regioselectivity or stereoselectivity. In reactions like the Diels-Alder cycloaddition, the substituents on the maleimide ring dictate the stereochemical outcome. researchgate.net While the specific compound this compound is achiral, theoretical analysis of its reactions with chiral reagents can predict which diastereomeric product is favored by calculating the transition state energies for all possible reaction pathways. Studies on related systems have shown that even simple structural changes can dramatically alter reaction pathways and outcomes, which can be rationalized through computational analysis. nih.gov
Design and Synthesis of Chemically Diverse 1h Pyrrole 2,5 Dione Derivatives
Exploration of N-Substituent Effects on Pyrrole-2,5-dione Systems
The substituent attached to the nitrogen atom of the pyrrole-2,5-dione ring significantly influences the molecule's steric and electronic properties. This, in turn, can modulate its reactivity and biological profile. Scientists have investigated a range of substituents, from simple alkyl groups to complex aryl and heterocyclic moieties, to understand these effects.
N-methylmaleimide, a foundational N-methyl-substituted pyrrole-2,5-dione, serves as a key coupling partner in various synthetic transformations. For instance, in ruthenium(II)-catalyzed reactions, N-methylmaleimide has been successfully coupled with 2-arylquinolin-4(1H)-ones. acs.org This process yields 3-(quinolin-4(1H)-on-5-yl)pyrrolidine-2,5-diones, demonstrating a method for the C-alkylation of the maleimide (B117702) ring system. acs.org The reaction proceeds in good to excellent yields, highlighting the utility of N-methylated pyrrole-2,5-diones as building blocks for more complex molecular architectures. acs.org
The compound 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione is a specific example within this class of derivatives. Its fundamental chemical properties are well-defined.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methyl-1-propan-2-ylpyrrole-2,5-dione | copoldb.jp |
| Molecular Formula | C₈H₁₁NO₂ | copoldb.jp |
| Molecular Weight | 153.181 g/mol | copoldb.jp |
| Canonical SMILES | CC1=CC(=O)N(C1=O)C(C)C | copoldb.jp |
| InChI Key | CFQLUSSNTFQXIU-UHFFFAOYSA-N | copoldb.jp |
General synthetic strategies for N-substituted pyrrole-2,5-diones, which are applicable to N-isopropyl derivatives, often involve the condensation of a primary amine with a suitable anhydride (B1165640). A notable method involves the reaction of N³-substituted amidrazones with dicarboxylic acid anhydrides, such as 2,3-dimethylmaleic anhydride, to produce N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones. mdpi.comnih.gov This reaction can be carried out in solvents like toluene (B28343) or chloroform (B151607), with heating often leading to higher yields and shorter reaction times. mdpi.com The Van Leusen pyrrole (B145914) synthesis represents another fundamental approach, where Tosylmethyl isocyanide (TosMIC) reacts with electron-deficient alkenes under basic conditions to form the pyrrole ring, which can be subsequently N-substituted. nih.gov
Expanding the complexity of the N-substituent to include arylamino and heterocyclic systems has been a fruitful area of research. A new series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (compounds 2a–2f ) were synthesized by reacting N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. nih.gov This approach successfully introduced N(1)-imino moieties bearing various aryl and pyridyl groups onto the pyrrole-2,5-dione scaffold. mdpi.comnih.gov
The synthesis yielded a series of compounds whose structures were confirmed by NMR spectroscopy and, for some derivatives, single-crystal X-ray diffraction. nih.gov Structural studies revealed that the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system in these derivatives is essentially planar with minor distortions. mdpi.com Microwave-assisted synthesis has also been employed as an efficient method to generate a new series of pyrrole-2,5-dione analogs, leading to high product yields. nih.gov These studies, which often include Density Functional Theory (DFT) calculations, help to establish a structure-activity relationship (SAR) by correlating electronic properties, such as HOMO-LUMO energy gaps, with the observed activities of the compounds. nih.gov
Table 2: Examples of N-Heterocyclic Substituted 3,4-dimethyl-1H-pyrrole-2,5-dione Derivatives
| Compound | R¹ Substituent | R² Substituent |
|---|---|---|
| 2a | Phenyl | Phenyl |
| 2b | 4-Pyridyl | Phenyl |
| 2c | Phenyl | 4-Pyridyl |
| 2d | 2-Pyridyl | 2-Pyridyl |
| 2e | 2-Pyridyl | 4-Methylphenyl |
| 2f | 2-Pyridyl | 4-Nitrophenyl |
Source: Based on the study of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione. mdpi.com
Strategies for Modifying the Pyrrole Ring at C3 and C4 Positions
Functionalization of the carbon backbone of the pyrrole-2,5-dione ring at the C3 and C4 positions is a key strategy for creating chemical diversity. These modifications can introduce new steric and electronic features, directly impacting the molecule's interaction with biological targets.
The introduction of alkyl and aryl groups at the C3 and C4 positions can be achieved either during or after the formation of the pyrrole ring. The Van Leusen pyrrole synthesis is a powerful tool for constructing the ring with predefined substituents. nih.gov For example, treating a methyl 3-arylacrylate ester with TosMIC affords a 4-aryl-3-(methoxycarbonyl)-pyrrole, directly installing an aryl group at the C4 position. nih.gov
Post-synthesis modification is another common approach. Direct C-H arylation has emerged as an effective strategy for modifying heterocyclic cores. nih.gov While demonstrated on indoles, the principle of using a removable directing group to achieve site-selective arylation at specific C-H bonds is a powerful concept applicable to pyrrole systems. nih.gov Furthermore, microwave-assisted synthesis has been utilized to create diverse pyrrole-2,5-dione analogs, and subsequent SAR analysis of these compounds provides insights into how different aryl substitutions on the ring influence their properties. nih.gov Ruthenium-catalyzed C-H activation has also been shown to functionalize the C3 position of an N-methylmaleimide ring system with a larger molecular fragment. acs.org
Hydroxy-substituted pyrroles, particularly those that can exist in tautomeric equilibrium with keto forms, represent an important class of derivatives. A straightforward, one-pot protocol has been developed for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones. acs.org This method involves the base-induced intramolecular cyclization of a sulfur ylide with a ketone, followed by a 1,3-hydroxy rearrangement, to produce the final products in excellent yields without the need for a transition metal catalyst. acs.org The structures of these hydroxy-pyrrolones have been confirmed by various spectroscopic methods, including X-ray crystallography. acs.org
The synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds has also been achieved through a solvent-free, three-component reaction. nih.gov DFT calculations performed on these systems help to understand the tautomeric equilibrium between the 3H-pyrrol-3-one intermediates and the final, aromatized 1H-pyrrol-3-ol products. nih.gov The reactivity of these compounds is influenced by this keto-enol tautomerism. For instance, the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives, which are structurally related, provides insight into the photophysical properties of these conjugated dione (B5365651) systems. researchgate.net
Synthesis of Poly-substituted Pyrrole Derivatives for Enhanced Chemical Complexity
The synthesis of poly-substituted pyrrole derivatives, particularly those based on the 1H-pyrrole-2,5-dione (maleimide) scaffold, is a significant area of research in organic and medicinal chemistry. The strategic introduction of various substituents onto the pyrrole core allows for the fine-tuning of the molecule's steric and electronic properties, which can lead to enhanced chemical complexity and the development of compounds with specific biological activities or material properties. A key strategy for achieving this complexity is the reaction of substituted maleic anhydrides with primary amines, followed by further modifications.
A representative example of this approach is the synthesis of This compound . This compound features substitution at both the nitrogen atom and the carbon atom of the pyrrole ring. The general and widely adopted method for synthesizing such N-substituted maleimides involves a two-step process: the formation of a maleamic acid intermediate, followed by a cyclodehydration reaction. ucl.ac.begoogle.com
The synthesis commences with the reaction of a primary amine, in this case, isopropylamine (B41738), with a substituted maleic anhydride, specifically 2-methylmaleic anhydride (also known as citraconic anhydride). sigmaaldrich.comnih.gov This initial reaction forms the corresponding N-substituted maleamic acid. The subsequent and often more challenging step is the ring-closure of the maleamic acid to yield the desired imide. ucl.ac.be This cyclodehydration can be achieved through various methods, including the use of dehydrating agents like acetic anhydride with a catalyst such as sodium acetate (B1210297), or by azeotropic removal of water in a suitable solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid). ucl.ac.begoogle.comimpactfactor.org
The versatility of this synthetic approach allows for the creation of a diverse library of polysubstituted 1H-pyrrole-2,5-dione derivatives by varying the starting amine and the substituted maleic anhydride. For instance, a range of N-alkyl and N-aryl maleimides have been synthesized using this methodology. rit.eduuctm.edutandfonline.com
Detailed Research Findings
While specific research detailing the synthesis of This compound is not extensively published, the synthesis can be reliably predicted based on well-established procedures for analogous compounds. The reaction of 2-methylmaleic anhydride with isopropylamine would proceed as outlined in the general scheme below.
Scheme 1: General Synthesis of this compound

Step 1: Formation of N-isopropyl-2-methylmaleamic acid
In this step, 2-methylmaleic anhydride is treated with isopropylamine in a suitable solvent, such as diethyl ether or toluene, at room temperature. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding maleamic acid intermediate. This reaction is typically rapid and proceeds in high yield.
Step 2: Cyclodehydration to this compound
The isolated maleamic acid is then subjected to dehydration to form the imide ring. A common method involves heating the maleamic acid in the presence of acetic anhydride and a catalytic amount of sodium acetate. ucl.ac.be Alternatively, the reaction can be carried out in a solvent such as toluene with azeotropic removal of water, often catalyzed by an acid like p-toluenesulfonic acid. google.com The choice of method can influence the reaction yield and purity of the final product.
The exploration of different synthetic conditions is crucial for optimizing the yield and purity of polysubstituted pyrrole derivatives. For example, studies on the synthesis of various N-substituted maleimides have investigated different solvents, catalysts, and reaction temperatures to enhance the efficiency of the cyclodehydration step. ucl.ac.begoogle.com
The successful synthesis of a variety of polysubstituted maleimides using these methods provides strong evidence for the feasibility of producing This compound and other structurally diverse analogs. The ability to introduce a wide range of substituents on both the nitrogen and carbon atoms of the 1H-pyrrole-2,5-dione core is fundamental to creating chemical complexity and exploring the structure-activity relationships of this class of compounds.
Interactive Data Tables
Below are interactive tables detailing the properties of the key reactants involved in the synthesis of This compound and a summary of the expected synthetic transformation.
| Compound Name | Synonym | Molecular Formula | Molecular Weight (g/mol) | Appearance | CAS Number |
|---|---|---|---|---|---|
| 2-Methylmaleic anhydride | Citraconic anhydride | C5H4O3 | 112.08 | Colorless liquid | 616-02-4 nih.gov |
| Isopropylamine | 2-Propanamine | C3H9N | 59.11 | Colorless liquid | 75-31-0 |
| Step | Reactants | Product | General Conditions | Key Transformation |
|---|---|---|---|---|
| 1 | 2-Methylmaleic anhydride, Isopropylamine | N-isopropyl-2-methylmaleamic acid | Inert solvent (e.g., diethyl ether), Room temperature | Amine nucleophilic acyl substitution |
| 2 | N-isopropyl-2-methylmaleamic acid | This compound | Acetic anhydride/sodium acetate or Toluene/p-toluenesulfonic acid, Heat | Intramolecular cyclodehydration |
Emerging Applications and Future Research Trajectories in 1h Pyrrole 2,5 Dione Chemistry
Role as Versatile Building Blocks in Complex Organic Synthesis
The unique structure of 1H-pyrrole-2,5-dione derivatives, characterized by an electron-deficient double bond, makes them exceptional building blocks in organic synthesis. They readily participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.
Their utility is prominently featured in cycloaddition reactions, particularly the Diels-Alder reaction, where the maleimide (B117702) acts as a potent dienophile. This has been demonstrated in the synthesis of N-phenylmaleimides which subsequently react with 2,5-dimethylfuran. tandfonline.com Beyond cycloadditions, these compounds are valuable substrates in C-H activation and functionalization reactions. For instance, ruthenium(II)-catalyzed C-H activation of chromones with maleimides has been used to synthesize succinimide-containing chromones. acs.org Similarly, these compounds can undergo conjugate additions and multicomponent reactions to create highly functionalized pyrroles and other heterocyclic systems. rsc.org
The reactivity of the pyrrole-2,5-dione core allows for its incorporation into larger, more complex structures, serving as a linchpin in the synthesis of natural products and pharmacologically active molecules. cymitquimica.comnih.gov Research has shown their use in synthesizing pyrrolizidines, which are motifs present in various natural products with interesting biological activities. nih.gov
Table 1: Application of Pyrrole-2,5-diones as Building Blocks in Organic Synthesis
| Reaction Type | Substrates | Reagents/Catalysts | Product Class | Reference |
|---|---|---|---|---|
| Diels-Alder Reaction | N-phenylmaleimide, 2,5-dimethylfuran | Thermal or Microwave | Bicyclic adducts | tandfonline.com |
| C-H Alkylation | Isoquinolones, Maleimides | Ruthenium(II) | C-H alkylated isoquinolones | acs.org |
| [2+2+1] Cocyclization | Isocyanates, Alkynes | Ruthenium catalyst, CO | Polysubstituted maleimides | organic-chemistry.org |
| Cyclization | Alkynes, Isocyanides | Palladium catalyst | Polysubstituted maleimides | organic-chemistry.org |
| Annulation | 1H-pyrrole-2-carbinols, Aryl acetaldehydes | BINOL-phosphoric acid | Densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols | nih.gov |
Integration into Advanced Materials and Polymer Science
The capacity of 1H-pyrrole-2,5-dione derivatives to undergo polymerization makes them valuable monomers for creating advanced materials and functional polymers. nih.govresearchgate.net N-substituted maleimides, including structures like 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione, can be polymerized through free-radical mechanisms to yield polymers with notable thermal stability, particularly when aromatic substituents are present. researchgate.net
A key application lies in copolymerization, where these monomers are integrated into polymer chains to impart specific functionalities. copoldb.jp For example, atom transfer radical copolymerization (ATRP) of N-substituted maleimides with styrene (B11656) allows for the precise, localized incorporation of functional units into linear polystyrene chains. nih.gov This "on-demand" functionalization is driven by the kinetic favorability of cross-propagation over homopolymerization, enabling the creation of well-defined polymer architectures with tailored properties. nih.gov This method is versatile and has been used to incorporate a wide array of functional groups, including fluorophores, biorelevant moieties like biotin, and light-responsive units. nih.gov
The resulting functional polymers have potential applications in diverse fields, from drug delivery systems, where pH-sensitive linkers can be incorporated, to advanced coatings and composites. researchgate.net
Table 2: 1H-Pyrrole-2,5-dione Derivatives in Polymer Science
| Polymerization Method | Monomers | Key Features | Resulting Polymer Properties | Reference |
|---|---|---|---|---|
| Free Radical Polymerization | N-substituted maleimides | Effective for monomers with aromatic substituents | High thermal stability | researchgate.net |
| Coupling Polymerization | 2,3-dibromo-N-substituted maleimide, Benzene-1,4-diboronic acid | Suzuki-Miyaura cross-coupling | Conjugated polymers | researchgate.net |
| Atom Transfer Radical Polymerization (ATRP) | Styrene, Functional N-substituted maleimides | Controlled radical process; localized functionalization | Well-defined linear polymers with targeted functionality | nih.gov |
Development of Novel Synthetic Methodologies and Catalytic Systems for Pyrrole-2,5-diones
The synthesis of N-substituted pyrrole-2,5-diones is a field of active research, with a focus on developing more efficient, milder, and selective methods. The classical approach involves the condensation of a primary amine with maleic anhydride (B1165640), followed by dehydration, often requiring high temperatures. tandfonline.comresearchgate.net
Modern synthetic chemistry has introduced a variety of catalytic systems to improve this process. Transition metals like palladium and ruthenium play a significant role. Palladium-catalyzed reactions, such as the cyclization of alkynes with isocyanides or the carbonylation of aryl iodides, provide routes to polysubstituted maleimides under milder conditions. organic-chemistry.orgnih.gov Ruthenium catalysts have been employed for the intermolecular [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide to furnish maleimides in excellent yields. organic-chemistry.org
Organocatalysis is also emerging as a powerful tool. N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl maleimides under mild conditions, offering an alternative to metal-based systems. nih.gov Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the cyclization step. tandfonline.comacs.org These advanced methodologies provide greater control over the synthesis of complex pyrrole-2,5-dione derivatives, expanding their accessibility for various applications.
Table 3: Selected Synthetic Methodologies for Pyrrole-2,5-diones
| Method | Catalyst/Reagent | Starting Materials | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Condensation | Acetic Anhydride, Sodium Acetate (B1210297) | Maleic anhydride, Primary amine | Widely applicable, uses available starting materials | tandfonline.com |
| Ruthenium-Catalyzed Cocyclization | Ruthenium complex, CO | Isocyanates, Alkynes | High selectivity and excellent yields | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Palladium complex | Alkynes, Isocyanides | Mild reaction conditions, broad substrate scope | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC pre-catalyst | Phthalic anhydride, Aniline (B41778) derivatives | Mild conditions, atroposelective synthesis | nih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation | N-substituted maleanilic acid | Drastically reduced reaction times (e.g., 99% reduction) | tandfonline.com |
Computational Design and Predictive Modeling for Pyrrole-2,5-dione Innovation
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel pyrrole-2,5-dione derivatives. By using in silico methods, researchers can predict molecular properties, guide synthetic efforts, and understand complex chemical phenomena, thereby reducing the time and resources required for experimental work. nih.gov
One prominent application is the use of artificial intelligence and machine learning (AI/ML) to predict the photophysical properties of functionalized maleimides. rsc.org Artificial neural networks can be trained on existing experimental data to rapidly correlate a molecule's structure with its UV/visible absorption and emission spectra. This allows for the high-throughput screening of virtual libraries to identify candidates with desired fluorescent properties before they are synthesized. rsc.org
Molecular docking and dynamics simulations are another key area, particularly in drug design. nih.gov These methods are used to model the interaction between maleimide derivatives and biological targets, such as enzymes. For example, docking studies have been employed to understand how these compounds bind to the active site of proteins like Glycogen Synthase Kinase 3 beta (GSK-3β), providing insights into their mechanism of action and guiding the design of more potent inhibitors. nih.govnih.gov Computational studies have also been combined with experiments to understand the reactivity and selectivity of reactions involving maleimides, such as orthogonal thiol-ene and thiol-yne "click" reactions. researchgate.net This synergy between computational prediction and experimental validation is a powerful paradigm for innovation in pyrrole-2,5-dione chemistry.
Table 4: Computational Approaches in Pyrrole-2,5-dione Research
| Computational Method | Application | Key Findings/Predictions | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Prediction of photophysical properties | Rapid correlation of maleimide structure with emission spectra | rsc.org |
| Molecular Docking | Elucidation of binding modes to biological targets | Identification of key interactions with enzymes (e.g., GSK-3β, MAO-A) | nih.govnih.gov |
| In Silico Property Prediction | Evaluation of drug-likeness | Assessment of compliance with Lipinski's rule of five for oral bioavailability | nih.gov |
| Combined Computational/Experimental Studies | Understanding reaction mechanisms | Elucidation of reactivity and selectivity in "click" reactions | researchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structure of 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For example, the carbonyl groups (C=O) in pyrrole-2,5-dione derivatives typically appear at δ ~170 ppm in ¹³C NMR, while substituents like isopropyl and methyl groups show distinct splitting patterns in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can validate carbonyl stretching vibrations (~1700–1750 cm⁻¹) .
Q. What are the primary synthetic routes for 1H-pyrrole-2,5-dione derivatives, and how can they be adapted for this compound?
- Methodological Answer : A common approach involves cyclization of maleic anhydride derivatives with amines or via [3+2] cycloaddition. For 1-isopropyl-3-methyl substitution, pre-functionalization of the maleimide core with isopropyl and methyl groups using alkylation reagents (e.g., Grignard) under controlled conditions is recommended. Solvent choice (e.g., THF or DMF) and catalysts (e.g., Pd for cross-couplings) influence regioselectivity .
Q. How do substituents (e.g., isopropyl, methyl) affect the reactivity of the pyrrole-2,5-dione core?
- Methodological Answer : Electron-donating groups (e.g., methyl) decrease electrophilicity at the carbonyl carbons, slowing nucleophilic attacks. Steric hindrance from bulky substituents (e.g., isopropyl) can reduce reaction rates in ring-opening reactions. Computational studies (DFT) or Hammett parameters help quantify these effects .
Advanced Research Questions
Q. How can reaction thermodynamics guide the optimization of this compound synthesis?
- Methodological Answer : Reaction enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) data for analogous pyrrole-2,5-dione reactions (e.g., ΔrG° ≈ −50 kJ/mol for maleimide formation) predict feasibility. For exothermic steps, lower temperatures favor product stability. Calorimetry and computational tools (e.g., Gaussian) model energy profiles .
Q. What strategies address low yields in N-functionalization of pyrrole-2,5-diones?
- Methodological Answer : Use protective groups (e.g., Boc for amines) to prevent side reactions. Catalytic systems like Pd(0) or Cu(I) enhance coupling efficiency for aryl/alkyl substitutions. Solvent polarity adjustments (e.g., DMSO for polar intermediates) improve solubility .
Q. How do substituents influence the compound’s bioactivity in drug discovery contexts?
- Methodological Answer : Methyl groups enhance lipophilicity (logP), improving membrane permeability, while isopropyl groups may sterically hinder target binding. Structure-Activity Relationship (SAR) studies via systematic substitution (e.g., replacing methyl with halogens) and assays (e.g., IC₅₀ in enzyme inhibition) reveal pharmacophore contributions .
Q. What analytical challenges arise in characterizing degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
